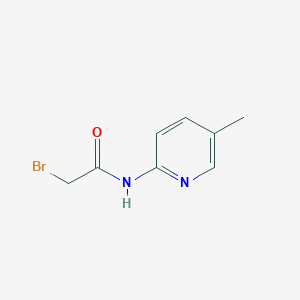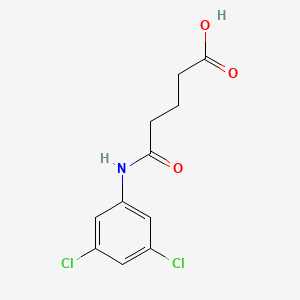
2-(4-Methoxybenzylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzylamino)benzoic acid is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of a methoxybenzylamino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylamino)benzoic acid typically involves the reaction of 4-methoxybenzylamine with 2-carboxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 2-(4-hydroxybenzylamino)benzoic acid, while reduction of a nitro group would yield 2-(4-aminobenzylamino)benzoic acid.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybenzylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in ionic interactions with positively charged residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
2-Aminobenzoic acid: Lacks the methoxybenzyl group, which affects its binding affinity and specificity for certain targets.
4-Methoxybenzylamine:
Uniqueness
2-(4-Methoxybenzylamino)benzoic acid is unique due to the presence of both the methoxybenzylamino and benzoic acid groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H15NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Clave InChI |
ZXKZQGYJUYYZAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrimidine, 4,6-dichloro-2-[(phenylmethyl)thio]-](/img/structure/B8739397.png)





![4-Methylbicyclo[2.2.2]octan-1-amine](/img/structure/B8739456.png)







